molecular formula C6H4BCl2FO2 B1426202 2,3-Dichloro-6-fluorophenylboronic acid CAS No. 1451393-17-1

2,3-Dichloro-6-fluorophenylboronic acid

Cat. No.: B1426202
CAS No.: 1451393-17-1
M. Wt: 208.81 g/mol
InChI Key: FUQOMAFSEYMNIS-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-fluorophenylboronic acid is a useful research compound. Its molecular formula is C6H4BCl2FO2 and its molecular weight is 208.81 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 2,3-Dichloro-6-fluorophenylboronic acid is the palladium (II) complexes . This compound is used as an organoboron reagent in the Suzuki–Miyaura (SM) cross-coupling reaction .

Mode of Action

The this compound interacts with its targets through a process known as transmetalation . In this process, the organoboron compound is transferred from boron to palladium . This reaction is part of the SM cross-coupling process, which is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Biochemical Pathways

The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of functional groups that can interact with biological systems.

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond . This is achieved through the Suzuki–Miyaura cross-coupling reaction, which is a key step in the synthesis of many complex organic compounds .

Action Environment

The action of this compound is influenced by the reaction conditions. The success of the Suzuki–Miyaura cross-coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The compound is generally environmentally benign

Properties

IUPAC Name

(2,3-dichloro-6-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BCl2FO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQOMAFSEYMNIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1Cl)Cl)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BCl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201247801
Record name Boronic acid, B-(2,3-dichloro-6-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201247801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451393-17-1
Record name Boronic acid, B-(2,3-dichloro-6-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451393-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(2,3-dichloro-6-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201247801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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